Ammonium, (5-methylfurfuryl)trimethyl-, iodide
Overview
Description
“Ammonium, (5-methylfurfuryl)trimethyl-, iodide” is a compound that is part of the broader family of compounds known as ammonium salts . It is characterized by the presence of the ammonium ion .
Synthesis Analysis
The synthesis of similar compounds, such as Methylammonium iodide, involves the neutralization of hydroiodic acid (HI) with ammonia (NH3). This reaction is highly exothermic, meaning it releases heat as it proceeds .Molecular Structure Analysis
The molecular formula of “Ammonium, (5-methylfurfuryl)trimethyl-, iodide” is C9H16INO . The compound is part of the broader family of compounds known as ammonium salts, characterized by the presence of the ammonium ion .Chemical Reactions Analysis
Ammonium salts, such as “Ammonium, (5-methylfurfuryl)trimethyl-, iodide”, exhibit typical characteristics of an ammonium salt and an iodide. They undergo decomposition when heated, giving off iodine vapors and leaving behind nitrogen and hydrogen gases .Physical And Chemical Properties Analysis
Ammonium iodide, a similar compound, presents itself as a white, crystalline solid under standard conditions of temperature and pressure. It is soluble in water due to its ionic nature, which facilitates the process of dissociation into its constituent ions .Scientific Research Applications
Battery Applications
- Scientific Field : Applied Sciences, specifically in the development of advanced rechargeable batteries .
- Summary of Application : Trimethyl ammonium ionic liquids are being explored as potential electrolytes for rechargeable batteries with high energy densities . They are attractive due to their negligible vapor-pressure, intrinsic conductivity, and high stability .
- Methods of Application : The suitability of a series of ionic liquids with small ammonium cations for potential battery applications was investigated by studying their thermal and transport properties . The influence of the symmetrical imide-type anions bis (trifluoromethanesulfonyl)imide ( [TFSI] −) and bis (fluorosulfonyl)imide ( [FSI] − ), side chain length and functionalization, as well as lithium salt content on the properties of the electrolytes was studied .
- Results or Outcomes : Many of the samples were liquid at ambient temperature, but their solidification temperatures showed disparate behavior. The transport properties showed clear trends: the dynamics are accelerated for samples with the [FSI] − anion, shorter side chains, ether functionalization and lower amounts of lithium salts . Detailed insight was obtained from the diffusion coefficients of the different ions in the electrolytes, which revealed the formation of aggregates of lithium cations coordinated by anions .
SN2 and E2 Reactions
- Scientific Field : Organic Chemistry .
- Summary of Application : Tetraalkyl (4º-) ammonium salts, a group of amine derivatives that includes “Ammonium, (5-methylfurfuryl)trimethyl-, iodide”, have proven useful in SN2 and E2 reactions .
- Methods of Application : These compounds are used in various organic synthesis reactions, particularly in eliminations .
- Results or Outcomes : While most applications involving this class of compounds are eliminations, a few examples of SN2 substitution have been reported .
Safety And Hazards
Future Directions
properties
IUPAC Name |
trimethyl-[(5-methylfuran-2-yl)methyl]azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO.HI/c1-8-5-6-9(11-8)7-10(2,3)4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCZSNKQINGDD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C[N+](C)(C)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14172-53-3 (Parent) | |
Record name | 5-Methylfurtrethonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90923072 | |
Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium, (5-methylfurfuryl)trimethyl-, iodide | |
CAS RN |
1197-60-0 | |
Record name | 2-Furanmethanaminium, N,N,N,5-tetramethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylfurtrethonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium, iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34095 | |
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Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylfurmethide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-METHYLFURTRETHONIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBP7263XX5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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